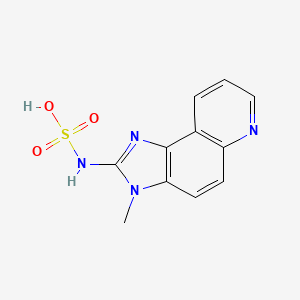
IQ-sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IQ-sulfamate, also known as 2-amino-3-methylimidazo[4,5-f]quinoline sulfamate, is a metabolite of the heterocyclic amine carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline. This compound is formed during the cooking of meat, poultry, and fish at high temperatures. This compound is of significant interest due to its role in the metabolism and detoxification of heterocyclic amines, which are known to be potential carcinogens.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of IQ-sulfamate involves the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline with sulfamic acid. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dimethyl sulfoxide or water. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps to deprotonate the sulfamic acid and promote the formation of the sulfamate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反应分析
Types of Reactions
IQ-sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under basic conditions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
IQ-sulfamate has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of heterocyclic amines.
Biology: Investigated for its role in the detoxification pathways of carcinogens.
Industry: Utilized in the development of analytical methods for detecting and quantifying heterocyclic amines in food products.
作用机制
IQ-sulfamate exerts its effects primarily through its role in the metabolism of heterocyclic amines. The compound is formed as a result of the sulfation of 2-amino-3-methylimidazo[4,5-f]quinoline, which is catalyzed by sulfotransferase enzymes. This process converts the parent compound into a more water-soluble form, facilitating its excretion from the body. The sulfamate group enhances the compound’s solubility and reduces its potential to form DNA adducts, thereby decreasing its carcinogenicity.
相似化合物的比较
Similar Compounds
2-amino-3-methylimidazo[4,5-f]quinoline: The parent compound from which IQ-sulfamate is derived.
N-glucuronide derivatives: Other metabolites formed during the detoxification of heterocyclic amines.
Sulfonate derivatives: Oxidized forms of this compound.
Uniqueness
This compound is unique due to its specific role in the detoxification of 2-amino-3-methylimidazo[4,5-f]quinoline. Unlike other metabolites, the sulfamate group provides distinct chemical properties that enhance the compound’s solubility and reduce its carcinogenic potential. This makes this compound a valuable compound for studying the metabolism and detoxification pathways of heterocyclic amines.
属性
CAS 编号 |
109881-21-2 |
|---|---|
分子式 |
C11H10N4O3S |
分子量 |
278.29 g/mol |
IUPAC 名称 |
(3-methylimidazo[4,5-f]quinolin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H10N4O3S/c1-15-9-5-4-8-7(3-2-6-12-8)10(9)13-11(15)14-19(16,17)18/h2-6H,1H3,(H,13,14)(H,16,17,18) |
InChI 键 |
BKYOGJCIJPRNHG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1NS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


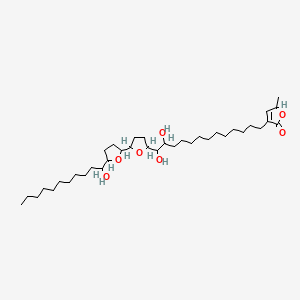

![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
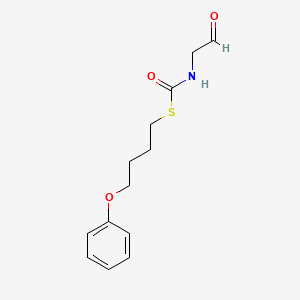
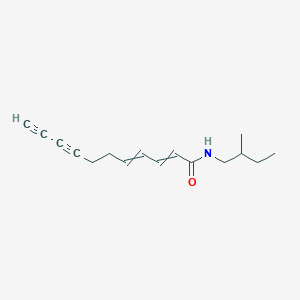
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
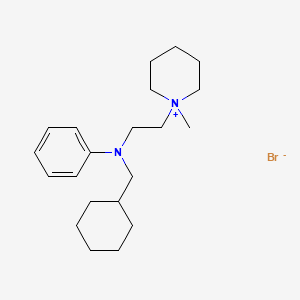
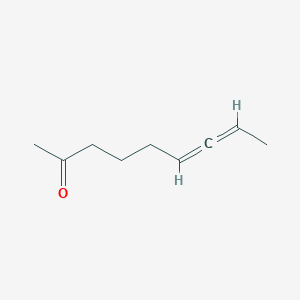
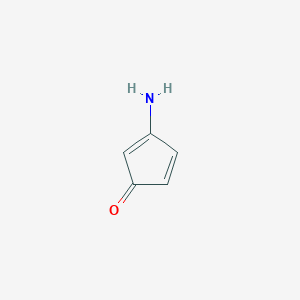

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)
